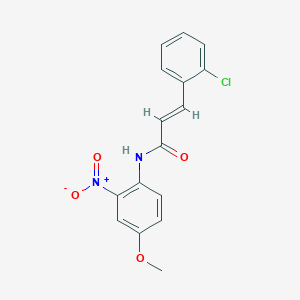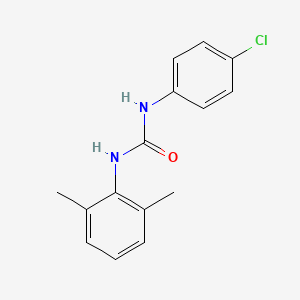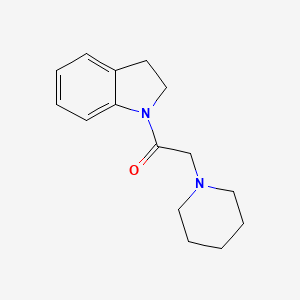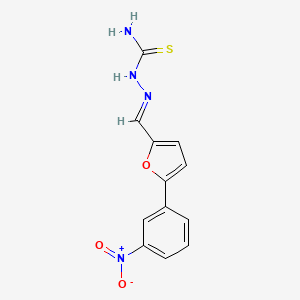
3-(2-chlorophenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide
Descripción general
Descripción
3-(2-chlorophenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide is a chemical compound that has gained attention in scientific research due to its potential use in the development of new drugs. This compound is also known as CNMA and belongs to the class of acrylamide derivatives.
Mecanismo De Acción
The exact mechanism of action of CNMA is not fully understood. However, it is believed to exert its anti-tumor effects by inducing apoptosis or programmed cell death in cancer cells. It also inhibits the activity of certain enzymes involved in cell proliferation and angiogenesis. CNMA has been found to modulate the expression of various genes involved in cancer progression, inflammation, and oxidative stress.
Biochemical and Physiological Effects
CNMA has been found to have a low toxicity profile and is well-tolerated in animal studies. It has been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in animal models of inflammation. CNMA has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of CNMA is its low toxicity profile, which makes it a potential candidate for drug development. However, its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Another limitation is the lack of human studies, which makes it difficult to assess its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for the study of CNMA. One direction is to further investigate its mechanism of action and optimize its therapeutic potential. Another direction is to conduct human studies to assess its safety and efficacy. CNMA can also be used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Aplicaciones Científicas De Investigación
CNMA has been studied for its potential use in the development of new drugs. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-oxidant properties. CNMA has been tested against various cancer cell lines, including breast, lung, and colon cancer cells, and has shown promising results in inhibiting their growth. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(4-methoxy-2-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O4/c1-23-12-7-8-14(15(10-12)19(21)22)18-16(20)9-6-11-4-2-3-5-13(11)17/h2-10H,1H3,(H,18,20)/b9-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPWFUSQEUDJFO-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C=CC2=CC=CC=C2Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2,4-difluorophenyl)acetyl]-1H-1,2,3-benzotriazole](/img/structure/B3846366.png)
![4-[5-(2-tert-butylphenoxy)pentyl]morpholine](/img/structure/B3846382.png)
![4-[3-(4-methoxyphenoxy)propyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B3846388.png)




![1-[6-(2-bromophenoxy)hexyl]-1H-imidazole](/img/structure/B3846428.png)
![4-oxo-4-[(4,4,5,5,5-pentafluoropentyl)oxy]-2-butenoic acid](/img/structure/B3846432.png)
![1-[3-(isopropylthio)propoxy]-2,4-dimethylbenzene](/img/structure/B3846442.png)

hydrazone](/img/structure/B3846454.png)

